molecular formula C21H28N2O B4953817 2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol

2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol

Cat. No.: B4953817
M. Wt: 324.5 g/mol
InChI Key: LOZMAUVVWDBWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indole-derived synthetic cannabinoids and acts as a potent agonist of the CB1 receptor. MMB-2201 has been widely used in scientific research for its potential therapeutic applications, but its use has also been associated with several limitations and challenges.

Mechanism of Action

2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol acts as a potent agonist of the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of various physiological functions such as pain perception, mood, appetite, and memory. By binding to the CB1 receptor, this compound activates the endocannabinoid system, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for its psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensitivity and inflammation by modulating the activity of the endocannabinoid system. Additionally, this compound has been found to reduce anxiety-like behavior and improve mood by increasing the levels of neurotransmitters such as dopamine and serotonin in the brain. However, its use has also been associated with several adverse effects such as tachycardia, hypertension, and respiratory depression.

Advantages and Limitations for Lab Experiments

2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities, making it a cost-effective option for researchers. Additionally, its potent psychoactive effects make it a useful tool for studying the endocannabinoid system and its role in various physiological functions. However, its use has also been associated with several limitations and challenges. Its psychoactive effects can make it difficult to interpret the results of experiments, and its potential for abuse and dependence raises ethical concerns.

Future Directions

There are several potential future directions for research on 2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol. One area of interest is its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and its effects on the endocannabinoid system. Finally, more research is needed to identify the potential risks and benefits associated with its use and to develop strategies to mitigate its adverse effects.

Synthesis Methods

2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol is synthesized by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 2-amino-1-(4-methylphenyl)propan-1-ol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product. The resulting compound is then purified using chromatography techniques to obtain this compound in its final form.

Scientific Research Applications

2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and inflammation-related diseases. Additionally, this compound has been found to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-[1-methyl-4-[[4-(2-methylphenyl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-17-5-3-4-6-21(17)19-9-7-18(8-10-19)15-23-13-12-22(2)20(16-23)11-14-24/h3-10,20,24H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZMAUVVWDBWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CN3CCN(C(C3)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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